molecular formula C19H23ClN2OS B11327380 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-chlorobenzamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-chlorobenzamide

Cat. No.: B11327380
M. Wt: 362.9 g/mol
InChI Key: RUQUGCKFRZBUJA-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-chlorobenzamide is a complex organic compound that features a benzamide core substituted with an azepane ring, a thiophene ring, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-chlorobenzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Azepane Ring: Starting with a suitable precursor, the azepane ring is formed through cyclization reactions.

    Thiophene Substitution: The thiophene ring is introduced via a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives.

    Benzamide Formation: The final step involves coupling the azepane-thiophene intermediate with 2-chlorobenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced to form different amine derivatives.

    Substitution: The chlorine atom on the benzamide can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amine derivatives of the azepane ring.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The azepane ring may interact with protein receptors, while the thiophene ring can engage in π-π interactions with aromatic residues. The chlorine atom may enhance the compound’s binding affinity through halogen bonding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-ethylamine: Similar in structure but lacks the azepane ring and benzamide core.

    2-(azepan-1-yl)ethyl methacrylate: Contains the azepane ring but differs in the rest of the structure.

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-chlorobenzamide is unique due to its combination of an azepane ring, thiophene ring, and benzamide core, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H23ClN2OS

Molecular Weight

362.9 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-chlorobenzamide

InChI

InChI=1S/C19H23ClN2OS/c20-16-9-4-3-8-15(16)19(23)21-14-17(18-10-7-13-24-18)22-11-5-1-2-6-12-22/h3-4,7-10,13,17H,1-2,5-6,11-12,14H2,(H,21,23)

InChI Key

RUQUGCKFRZBUJA-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CS3

Origin of Product

United States

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